3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanone backbone
Scientific Research Applications
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+TrifluoroacetoneNaOHthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one
- 3,3,3-Trifluoro-1-(4-chlorophenyl)propan-1-one
- 3,3,3-Trifluoro-1-(4-bromophenyl)propan-1-one
Uniqueness
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both a trifluoromethyl group and a methoxy group, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCPSIUECQOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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